molecular formula C25H26N6O B6131351 1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide

1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide

Cat. No.: B6131351
M. Wt: 426.5 g/mol
InChI Key: LCUSPNMUPCUCCZ-UHFFFAOYSA-N
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Description

1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the quinoxaline ring via alkylation reactions.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced through coupling reactions with the corresponding pyrazole derivative.

    Final Coupling: The final step involves coupling the quinoxaline, piperidine, and pyrazole fragments to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the quinoxaline or pyrazole rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound is explored for its potential to be developed into pharmaceutical drugs with specific biological activities.

    Chemical Biology: It is utilized in chemical biology studies to probe the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents, such as 3-methylquinoxalin-2-yl derivatives.

    Piperidine Derivatives: Compounds with piperidine rings and different functional groups, such as N-phenylpiperidine derivatives.

    Pyrazole Derivatives: Compounds with pyrazole rings and various substituents, such as 3-pyrazol-1-ylphenyl derivatives.

The uniqueness of this compound lies in its specific combination of quinoxaline, piperidine, and pyrazole moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-18-24(29-23-11-3-2-10-22(23)27-18)17-30-13-5-7-19(16-30)25(32)28-20-8-4-9-21(15-20)31-14-6-12-26-31/h2-4,6,8-12,14-15,19H,5,7,13,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUSPNMUPCUCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCCC(C3)C(=O)NC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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